

analytical techniques for the quantification of Methylisonicotinate-N-oxide

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Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

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A Comparative Guide to Analytical Techniques for the Quantification of **Methylisonicotinate-N-oxide**

For researchers, scientists, and drug development professionals, the accurate quantification of **Methylisonicotinate-N-oxide** is crucial for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive comparison of various analytical techniques, offering detailed experimental protocols, quantitative performance data, and visual workflows to assist in selecting the most suitable method for specific research needs.

Overview of Analytical Techniques

The primary analytical techniques for the quantification of **Methylisonicotinate-N-oxide** include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and complexity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like **Methylisonicotinate-N-oxide**. Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC provides high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential thermal degradation of N-oxides, derivatization is often required to convert **Methylisonicotinate-N-oxide** into a more volatile and stable derivative suitable for GC-MS analysis.

UV-Vis Spectroscopy offers a simpler and more accessible method for quantification. However, its selectivity can be limited in the presence of other chromophoric compounds, making it more suitable for the analysis of relatively pure samples.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a calibration curve with an identical standard. It provides structural information and can be used for the quantification of pure substances or mixtures.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance parameters for the different analytical techniques. These values are estimates based on available data for similar compounds and the general capabilities of each technique.

Parameter	HPLC-UV	LC-MS/MS	GC-MS (with Derivatization)	UV-Vis Spectroscopy	qNMR
Limit of Detection (LOD)	0.1 - 1 µg/mL	0.1 - 1 ng/mL	1 - 10 ng/mL	1 - 5 µg/mL	0.1 - 1 mg/mL
Limit of Quantification (LOQ)	0.5 - 5 µg/mL	0.5 - 5 ng/mL	5 - 50 ng/mL	5 - 20 µg/mL	0.5 - 5 mg/mL
Linearity (R ²)	> 0.999	> 0.999	> 0.998	> 0.995	N/A
Accuracy (% Recovery)	98 - 102%	95 - 105%	90 - 110%	95 - 105%	97 - 103%
Precision (% RSD)	< 2%	< 5%	< 10%	< 3%	< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a method for separating methyl isonicotinate and its N-oxide.^[1]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: ODS-C18, 4.6 mm x 250 mm, 5 µm particle size.
 - Mobile Phase: A mixture of a buffer salt solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 70:30 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 265 nm.
 - Injection Volume: 20 µL.
- Sample Preparation:
 - Accurately weigh and dissolve the sample containing **Methylisonicotinate-N-oxide** in the mobile phase to a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting a stock solution of pure **Methylisonicotinate-N-oxide** in the mobile phase.
- Quantification:
 - Construct a calibration curve by plotting the peak area of the **Methylisonicotinate-N-oxide** against the concentration of the standards.
 - Determine the concentration of **Methylisonicotinate-N-oxide** in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for a similar pyridine N-oxide compound and may require optimization.^[2]

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).
 - Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Methylisonicotinate-N-oxide** and an internal standard.
- Sample Preparation:
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample if the matrix is complex.
 - Dissolve the extracted sample in the initial mobile phase composition.
 - Spike with a suitable internal standard.
- Quantification:

- Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of pyridine N-oxides by GC-MS is challenging due to their polarity and thermal lability. A derivatization step to a more volatile and stable compound is recommended. A possible approach is the reduction of the N-oxide to the corresponding pyridine.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Derivatization (Reduction):
 - Dissolve the sample in a suitable solvent.
 - Add a reducing agent (e.g., titanium(III) chloride solution) to convert **Methylisonicotinate-N-oxide** to Methyl isonicotinate.
 - Neutralize the reaction mixture and extract the resulting Methyl isonicotinate into an organic solvent (e.g., dichloromethane).
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An optimized temperature gradient to separate the analyte from other components.
 - Ionization: Electron Ionization (EI) at 70 eV.
- Quantification:
 - Use an internal standard and create a calibration curve based on the derivatized analyte.

UV-Vis Spectroscopy

This method is suitable for rapid quantification in the absence of interfering substances. The N-oxide of nicotinic acid, a similar compound, has a maximum absorbance at 254 nm.[3]

- Instrumentation: A UV-Vis spectrophotometer.
- Procedure:
 - Determine the λ_{max} of **Methylisonicotinate-N-oxide** in a suitable solvent (e.g., methanol or water) by scanning a solution of the pure compound across a range of wavelengths (e.g., 200-400 nm).
 - Prepare a series of calibration standards of known concentrations.
 - Measure the absorbance of the standards and the sample at the determined λ_{max} .
- Quantification:
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the concentration of the sample from its absorbance using the calibration curve.

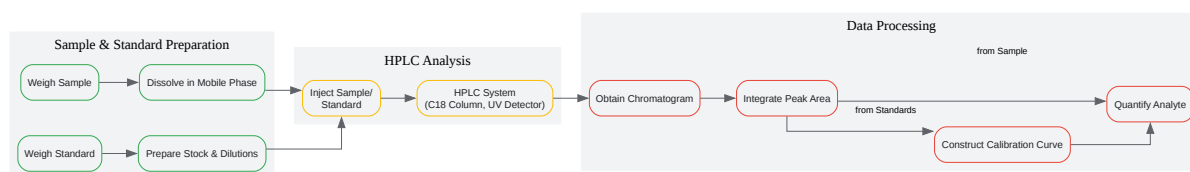
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for absolute quantification without the need for a specific reference standard of the analyte.[4][5]

- Instrumentation: A high-resolution NMR spectrometer.
- Procedure:
 - Accurately weigh a known amount of the sample containing **Methylisonicotinate-N-oxide** and a certified internal standard with a known purity into an NMR tube.
 - Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

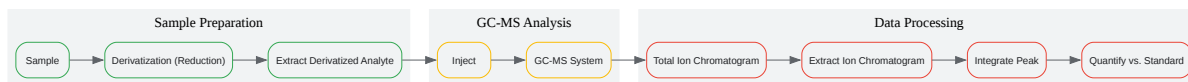
- Quantification:
 - Integrate a well-resolved signal of **Methylisonicotinate-N-oxide** and a signal of the internal standard.
 - Calculate the concentration of the analyte using the following formula: $C_x = (I_x / I_{std}) * (N_{std} / N_x) * (M_x / M_{std}) * (m_{std} / V) * P_{std}$ Where:
 - C_x = Concentration of the analyte
 - I = Integral value
 - N = Number of protons for the integrated signal
 - M = Molar mass
 - m = mass
 - V = Volume of the solvent
 - P = Purity of the standard
 - $_x$ refers to the analyte and $_{std}$ refers to the internal standard.

Visualizations



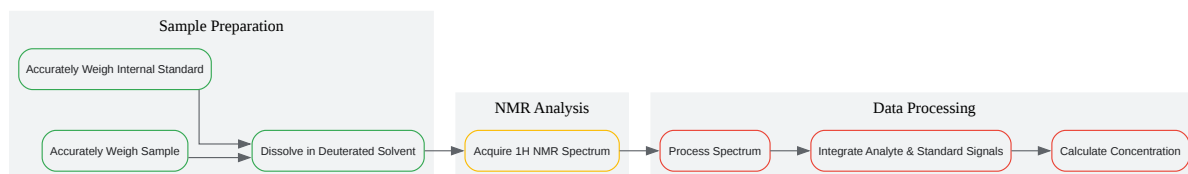
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Caption: Workflow for HPLC-UV Quantification.



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Caption: Workflow for GC-MS Quantification.



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Caption: Workflow for qNMR Quantification.

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